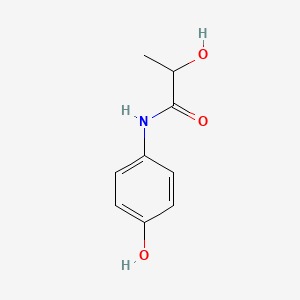
2-Hydroxy-N-(4-hydroxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(4-hydroxyphenyl)propanamide can be achieved through various methods. One common approach involves the reaction of 4-aminophenol with propionic anhydride under controlled conditions. The reaction typically proceeds as follows:
Reactants: 4-aminophenol and propionic anhydride.
Solvent: An appropriate solvent such as methanol or ethanol.
Catalyst: A catalyst like sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Temperature: The reaction is typically carried out at a temperature range of 50-70°C.
Reaction Time: The reaction is allowed to proceed for several hours, usually 4-6 hours.
The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of this compound .
Scientific Research Applications
2-Hydroxy-N-(4-hydroxyphenyl)propanamide has several scientific research applications, including:
Mechanism of Action
As an impurity of acetaminophen, it may exhibit similar interactions with enzymes involved in drug metabolism and detoxification . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
2-Hydroxy-N-(4-hydroxyphenyl)propanamide can be compared with other similar compounds, such as:
4-Aminophenol: A precursor in the synthesis of acetaminophen and related compounds.
Acetaminophen: A widely used analgesic and antipyretic drug.
4-Nitrophenol: An impurity in acetaminophen synthesis and a compound with distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structure and its role as an impurity in acetaminophen. Its presence in pharmaceutical formulations necessitates careful monitoring and control to ensure drug safety and efficacy .
Properties
CAS No. |
98996-33-9 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-hydroxy-N-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H11NO3/c1-6(11)9(13)10-7-2-4-8(12)5-3-7/h2-6,11-12H,1H3,(H,10,13) |
InChI Key |
RUNMMFPTJXETSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



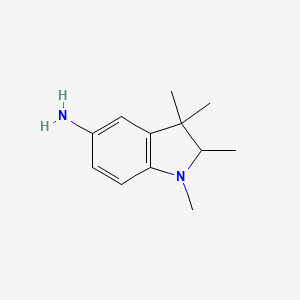
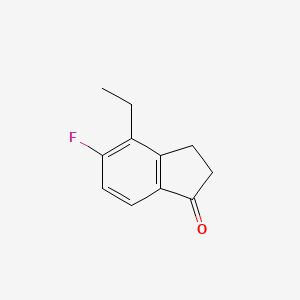
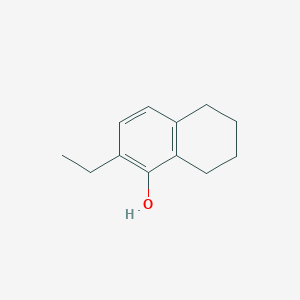
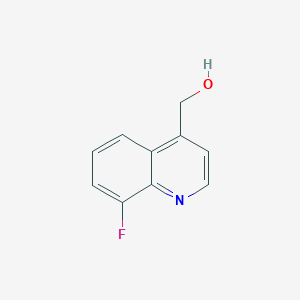
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B11910457.png)
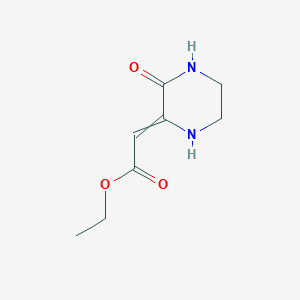
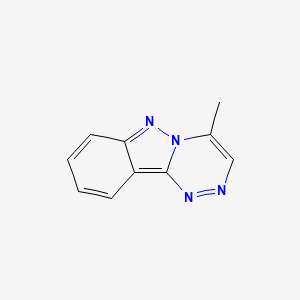


![1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11910473.png)
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)


